2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a compound derived from acridine, a heterocyclic organic structure Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the reaction of 9-oxoacridine-10-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce acridan-9-yl derivatives.
Scientific Research Applications
2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of fluorescent dyes and other functional materials.
Mechanism of Action
The mechanism of action of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Acridine-9-carboxaldehyde
- 9(10H)-Acridanone
- Acridine-9-carboxylic acid
Uniqueness
2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a compound derived from acridine, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant research findings.
Structure and Synthesis
The compound is synthesized through the condensation of 9-oxoacridin-10(9H)-one with acetohydrazine. The resulting hydrazide structure incorporates both an acridine moiety and a hydrazide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study found that compounds with similar structures activated caspase-3 in U937 human lymphoma cells, leading to increased apoptosis rates compared to untreated controls .
Table 1: Cytotoxicity of Acridine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | SW620 (Colon) | 15 | Caspase activation |
PC-3 (Prostate) | 12 | Apoptosis induction | |
NCI-H23 (Lung) | 18 | Necrosis and apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study reported its efficacy against several bacterial strains, including Bacillus subtilis and Proteus vulgaris, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Efficacy of Acridine Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Bacillus subtilis | 18 |
Proteus vulgaris | 15 | |
Escherichia coli | 12 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound has shown enzyme inhibitory effects. It has been tested for inhibition against various enzymes such as cholinesterases and glucosidases, with promising results indicating potential applications in treating conditions like diabetes and neurodegenerative diseases .
Case Studies
- Cytotoxicity in Cancer Research : A series of studies evaluated the cytotoxic effects of various acridine derivatives on human cancer cell lines. The results indicated that the incorporation of hydrazide groups significantly enhanced the anticancer activity compared to non-hydrazide analogs .
- Antimicrobial Testing : In vitro tests demonstrated that compounds derived from this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(9-oxoacridin-10-yl)acetohydrazide |
InChI |
InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19) |
InChI Key |
RIVUQDWPRSTREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN |
Origin of Product |
United States |
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